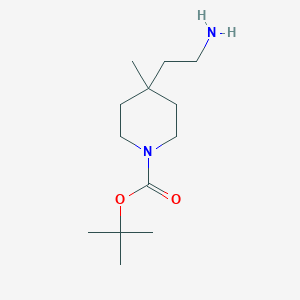
tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
概要
説明
Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate, also known as TAME, is a carboxylate ester of an amino-substituted piperidine. It is used in a variety of scientific applications, from biological research to laboratory experiments. TAME is a versatile compound with a wide range of uses, and it can be synthesized with relative ease. In
科学的研究の応用
Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is used in a variety of scientific research applications, such as the study of enzyme kinetics and the synthesis of peptides. It has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of environmental toxins on the human body. This compound has also been used in the synthesis of bioactive compounds and in the development of new drugs.
作用機序
Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate acts as an agonist at the NMDA receptor, which is a type of glutamate receptor found in the central nervous system. It binds to the receptor and activates it, resulting in an influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of biochemical reactions, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, resulting in increased alertness and improved cognitive performance. It also has an anxiolytic effect, reducing anxiety and promoting relaxation. This compound has also been shown to have anti-inflammatory effects, as well as to reduce pain and improve sleep quality.
実験室実験の利点と制限
Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a versatile compound with a wide range of applications in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it ideal for use in experiments. However, it is important to note that this compound is a relatively new compound and has not been extensively studied, so there are still some unknowns regarding its safety and efficacy.
将来の方向性
There are several potential future directions for the use of tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate. It could be used in the development of novel drugs, as well as in the synthesis of new peptides and bioactive compounds. It could also be used to study the effects of environmental toxins on the human body. Additionally, this compound could be used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on other organs and systems. Finally, it could be used to study the effects of drugs on the immune system and to develop new treatments for autoimmune diseases.
特性
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAWHVKPOIYDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)










![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)
